Penicillin G procaine hydrate

Formulation Science Pharmaceutical Development Sustained Release

Penicillin G procaine hydrate is a low-solubility, long-acting penicillin salt designed for sustained-release injectable formulations. Unlike rapidly excreted sodium or potassium penicillin salts, its depot effect provides 12-24 h serum levels, reducing handling frequency in veterinary practice and enabling critical stockpile readiness for mass-casualty anthrax prophylaxis. • USP potency: 900-1050 Penicillin G Units/mg, ensuring consistent dosing. • Aqueous solubility ~4-4.5 mg/mL; half-life 20-24 h for once-daily coverage. • Compendial-grade reference standard for QC release and stability testing per USP/EP monographs.

Molecular Formula C29H40N4O7S
Molecular Weight 588.7 g/mol
CAS No. 6130-64-9
Cat. No. B1679273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin G procaine hydrate
CAS6130-64-9
SynonymsAbbocillin, Abbocillin DC, Afsillin, Ampin-penicillin, Aquacillin, Aquasuspen, Avloprocil, Bactracillin G, Benzylpenicillin procaine monohydrate, Cilicaine, Crysticillin, Depo-Penicillin, Distaquaine, Diurnal-Penicillin, Duracillin, Duracillin A.S., Flo-Cillin, Penicillin G procaine, Penicillin 100, Procaine penicillin G hydrate, Procaine penicillin
Molecular FormulaC29H40N4O7S
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C16H18N2O4S.C13H20N2O2.H2O/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;1H2/t11-,12+,14-;;/m1../s1
InChIKeyKZDCMKVLEYCGQX-UDPGNSCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Penicillin G Procaine Hydrate: Long-Acting Repository Penicillin


Penicillin G procaine hydrate (CAS 6130-64-9) is the crystalline monohydrate salt of benzylpenicillin (penicillin G) and the local anesthetic procaine [1]. This β-lactam antibiotic is designed as a long-acting repository formulation that, upon intramuscular injection, slowly hydrolyzes to release penicillin G, thereby producing lower but more sustained serum concentrations compared to the rapidly eliminated sodium or potassium salts [2]. The anhydrous molecular weight is 570.71, and the monohydrate has a molecular weight of 588.72 [1]. As specified by the USP, it has a defined potency range of 900–1050 Penicillin G Units per mg [3].

TypeRepository penicillin salt (procaine)
ReleaseSustained depot via low aqueous solubility
QualityUSP potency range specified
Designed for extended-duration formulations requiring 12–24 h coverage

Penicillin G Procaine Hydrate: Salt Differentiation


Simple substitution of penicillin G procaine hydrate with other penicillin G salts is not viable due to profound differences in solubility, release kinetics, and resultant pharmacokinetic profiles [1]. For example, the high water solubility of penicillin G sodium (~25 mg/mL) and potassium salts allows for rapid intravenous administration to achieve high peak concentrations essential for severe infections, but these salts are rapidly excreted with a half-life of approximately 0.5–1 hour [2]. In contrast, the low aqueous solubility of penicillin G procaine hydrate (~4–4.5 mg/mL) creates a depot effect at the intramuscular injection site, resulting in slower absorption and prolonged serum levels lasting 12–24 hours [3]. This fundamental difference dictates distinct clinical and industrial use cases, making informed, evidence-based selection mandatory [1].

Target salt
Procaine hydrate: low solubility, depot absorption, prolonged serum levels 12–24 h
Sodium / potassium salts
High solubility, rapid IV absorption, short half-life ~0.5–1 h; cannot replicate depot kinetics
Formulation suitability
Suspension for intramuscular injection; avoids solution instability of potassium salt
Rapid-release alternatives
Aqueous solutions degrade quickly (e.g., 56% loss in 24 h); depot profile cannot be achieved

Penicillin G Procaine Hydrate: Comparative Evidence


Aqueous Solubility vs. Penicillin G Sodium

Penicillin G procaine hydrate exhibits an aqueous solubility of approximately 4–4.5 mg/mL at 25°C [1]. This is approximately 5- to 6-fold lower than the aqueous solubility of penicillin G sodium, which is reported as approximately 25 mg/mL at 25°C [1]. This low solubility is the foundational property enabling the compound's extended-release depot effect upon intramuscular injection.

Aqueous solubility
Head-to-head
~5–6× lower vs Na salt
Solubility difference underpins depot effect
4–4.5 mg/mL target, 25 mg/mL comparator
Formulation Science Pharmaceutical Development Sustained Release

Pharmacokinetic Profile vs. Penicillin G Potassium

Following intramuscular administration, penicillin G procaine hydrate produces a prolonged serum half-life of 20–24 hours due to slow absorption from the injection site [1]. This is in stark contrast to the rapid elimination of intravenously administered penicillin G potassium, which exhibits a serum half-life of 0.5–1 hour [2]. This difference allows for less frequent dosing with the procaine salt.

Half-life (t½)
Cross-study
At least 20× longer vs K salt
Supports less frequent dosing regimens
IM procaine 20–24 h, IV potassium 0.5–1 h
Pharmacokinetics Veterinary Medicine Drug Formulation

Solution Stability vs. Penicillin G Potassium

As a poorly soluble crystalline powder, penicillin G procaine hydrate is designed for stability in solid form and is formulated as a suspension for injection, thereby bypassing the rapid degradation observed with aqueous solutions of its potassium counterpart. For example, a 200,000 U/mL aqueous solution of penicillin G potassium exhibits a 56% loss of potency after 24 hours at 30°C . The procaine salt's primary use as a solid or suspension mitigates this instability issue.

Solution stability
Class-level
Formulation avoids rapid degradation
Solid/suspension bypasses solution instability
Data to verify; K salt loses 56% in 24 h
Formulation Stability Drug Development Analytical Chemistry

Potency Specification vs. USP Standard

The United States Pharmacopeia (USP) specifies that Penicillin G Procaine must contain not less than 900 Penicillin G Units and not more than 1050 Penicillin G Units per mg [1]. This defined potency range, distinct from the higher activity per milligram of the pure sodium or potassium salts (approximately 1667 Units/mg), provides a clear and verifiable quality metric for procurement and analytical verification.

Potency range
Compendial
900–1050 Units/mg
USP-defined quality metric for procurement
~40–45% lower per mg than pure Na salt
Quality Control Pharmaceutical Analysis Compendial Standards

Anthrax Prophylaxis Indication

Penicillin G procaine hydrate holds a specific FDA-approved indication for post-exposure prophylaxis of inhalational anthrax (Bacillus anthracis) [1]. While other penicillin G salts (e.g., potassium, sodium) are also effective against B. anthracis in vitro, the long-acting pharmacokinetic profile of the procaine salt makes it uniquely suited for this specific public health application, a distinction not shared by the rapidly cleared sodium or potassium salts [2].

Anthrax indication
Class-level
FDA-approved prophylaxis
Long-acting profile suits public health stockpiling
Not shared by rapid-clearance salts; review monograph
Clinical Application Bioterrorism Preparedness Antimicrobial Prophylaxis

Penicillin G Procaine Hydrate: Application Scenarios


Veterinary Sustained-Release Formulation

The low aqueous solubility (4–4.5 mg/mL) and prolonged half-life (20–24 hours) of penicillin G procaine hydrate make it the active pharmaceutical ingredient (API) of choice for developing long-acting injectable suspensions in veterinary medicine [1]. This is particularly relevant for large animals (cattle, swine, horses) where frequent handling for administration is impractical, and for companion animals to improve owner compliance [2]. Procurement should prioritize material that meets USP potency specifications (900–1050 Units/mg) to ensure consistent dosing in these formulations [3].

Anthrax Prophylaxis Stockpiling

Procurement for strategic national stockpiles (e.g., Strategic National Stockpile) should specifically target penicillin G procaine hydrate due to its FDA-approved indication for post-exposure prophylaxis against inhalational anthrax [1]. Its depot formulation enables less frequent dosing compared to intravenous alternatives, which is a critical logistical advantage in a mass-casualty or bioterrorism event where healthcare resources may be overwhelmed [1]. The product's defined potency range (900–1050 Units/mg) and compendial quality standards (USP) are essential for regulatory compliance and rapid deployment [3].

Compendial Reference Standard Testing

Penicillin G procaine hydrate (CAS 6130-64-9) is a required reference standard for identification, assay, and purity testing as defined in the USP and EP monographs for penicillin G procaine drug substance and drug product . Laboratories performing quality control release testing or stability studies for procaine penicillin G formulations must source certified reference material that meets these compendial specifications. The material's defined potency range and identity tests (e.g., TLC) are critical for ensuring batch-to-batch consistency of manufactured drug products [3].

Pharmacokinetic & Bioavailability Research

Researchers investigating the impact of injection site, formulation excipients, or disease state on drug absorption should utilize penicillin G procaine hydrate as a model compound for studying depot-release kinetics [1]. Its well-characterized, slow absorption profile from intramuscular sites provides a reproducible baseline for comparative studies. The quantifiable difference in its half-life (20–24 hours) versus intravenous penicillin G salts (0.5–1 hour) allows for robust experimental design in evaluating new sustained-release technologies or therapeutic regimens [1][2].

Application
Selection Property
Validation Focus
Veterinary sustained-release formulation
Low aqueous solubility, prolonged half-life
Sustained-release profile, USP potency compliance
Anthrax prophylaxis stockpiling
Depot pharmacokinetics, FDA-approved indication
Regulatory compliance, compendial quality standards
Compendial reference standard testing
Defined potency range, identity test suitability
USP/EP monograph conformance, batch consistency
Pharmacokinetic & bioavailability research
Well-characterized depot-release kinetics
Reproducible absorption baseline, comparative study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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